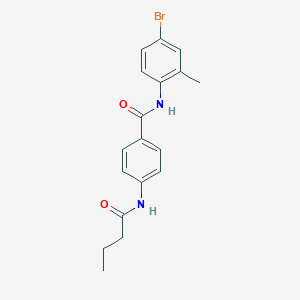
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research. BMB belongs to the class of benzamides and is known for its diverse biological activities.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has several advantages as a research tool. It is a potent inhibitor of HDACs and exhibits a broad range of biological activities. However, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. One area of interest is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide and its analogs. Another area of interest is the identification of the specific HDAC isoforms that are inhibited by N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. Furthermore, the potential use of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide-based probes for imaging and diagnostic purposes is also an area of interest.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is a chemical compound that has gained significant attention in scientific research. It exhibits a broad range of biological activities and has potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can be synthesized through a multistep process. The first step involves the preparation of 4-bromo-2-methylacetanilide, which is then reacted with butyric anhydride to produce N-(4-bromo-2-methylphenyl)-4-butanoylacetanilide. This intermediate product is then treated with ammonium hydroxide to obtain N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Furthermore, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been found to have antiviral activity against the herpes simplex virus.
特性
製品名 |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
|---|---|
分子式 |
C18H19BrN2O2 |
分子量 |
375.3 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-3-4-17(22)20-15-8-5-13(6-9-15)18(23)21-16-10-7-14(19)11-12(16)2/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
FSWKQSTYEJKBNX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)

![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
